N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide
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Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide and its derivatives have been explored for their synthesis and potential antimicrobial activities. The compound's structure allows for various modifications, leading to the creation of new molecules with potential biological activities. Research has shown the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, yielding compounds with variable and modest antimicrobial activities against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Heterocyclic Compound Synthesis
The compound serves as a foundation for the synthesis of various heterocyclic compounds. For example, research has been conducted on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showing the versatility of the base structure in generating a wide array of heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, which share structural similarities with the compound , have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their antituberculosis activity, showing promising results against the disease. The most notable compound from this research showed significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with minimal cytotoxicity (Jeankumar et al., 2013).
Environmental Applications
Moreover, the compound and its derivatives have potential environmental applications, such as in the removal of heavy metals from industrial wastes. A study involving the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, a compound with structural similarities, demonstrated its efficacy as a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial waste, showcasing the environmental remediation potential of such compounds (Zargoosh et al., 2015).
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-25-14-6-7-15-17(11-14)27-19(22-15)23(12-13-5-3-4-9-20-13)18(24)16-8-10-21-26-16/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRRGRPMPOUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.